4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine
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Overview
Description
4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with piperazine and pyrazole groups. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine typically involves multi-step organic reactionsThe reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Hydrogen gas (H2), sodium borohydride (NaBH4)
Nucleophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrimidine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or acyl groups onto the pyrimidine ring .
Scientific Research Applications
4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- **4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-N-morpholino-4-oxobutanamide
- **4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-N-methoxy-N-methyl-4-oxobutanamide
Uniqueness
Compared to similar compounds, 4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C18H22N8 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
4,6-dimethyl-2-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C18H22N8/c1-13-11-14(2)21-18(20-13)25-9-7-24(8-10-25)16-12-17(23-15(3)22-16)26-6-4-5-19-26/h4-6,11-12H,7-10H2,1-3H3 |
InChI Key |
UBEXMKFVHQGNIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC(=NC(=C3)N4C=CC=N4)C)C |
Origin of Product |
United States |
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